Resiniferatoxin
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Overview
Description
[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate is a natural product found in Euphorbia unispina with data available.
Scientific Research Applications
Synthesis and Chemical Transformations
Oxetane Formation and Complex Ring Systems
A study by Mosimann and Vogel (2000) explored the epoxidation of complex bicyclic and tricyclic systems, leading to the formation of oxetane structures through intramolecular quenching processes. This kind of reaction demonstrates the compound's utility in synthesizing multifaceted organic structures, pertinent in various synthetic applications (Mosimann & Vogel, 2000).
Tricyclic Product Formation from Penicillin Derivatives
Research by Mara et al. (1982) involved the reaction of penicillin-derived thiazoloazetidinones with ethyl diazoacetate, leading to tricyclic adducts. Such chemical reactions are significant for developing novel compounds with potential biological activities (Mara et al., 1982).
Dihydro-1,4-Thiazines Studies
Stoodley and Wilkins (1975) conducted studies related to dihydro-1,4-thiazines, which involved the transformation of complex organic compounds under different conditions. This kind of research contributes to a deeper understanding of chemical reactions involving heterocyclic compounds (Stoodley & Wilkins, 1975).
Implications in Organic Synthesis
Synthesis of Complex Organic Molecules
Fajkos̆ et al. (1996) demonstrated the synthesis of complex organic molecules such as hydroxyandrostene derivatives, indicating the potential of using similar complex structures in synthetic organic chemistry (Fajkos̆ et al., 1996).
Chemical Synthesis of Hormonal Derivatives
Another study by C̆erný et al. (1996) involved the chemical synthesis of hydroxytestosterone and its derivatives, highlighting the potential of complex cyclic compounds in synthesizing biologically significant molecules (C̆erný et al., 1996).
Exploration of Reaction Pathways
Research by Percino and Hernández (2007) on methyl-2-hydroxyacetates and oxazinones showcases the utility of complex organic compounds in exploring diverse reaction pathways in organic synthesis (Percino & Hernández, 2007).
Properties
Molecular Formula |
C37H40O9 |
---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C37H40O9/c1-21(2)35-17-23(4)37-27(33(35)44-36(45-35,46-37)19-24-9-7-6-8-10-24)14-26(18-34(41)30(37)13-22(3)32(34)40)20-43-31(39)16-25-11-12-28(38)29(15-25)42-5/h6-15,23,27,30,33,38,41H,1,16-20H2,2-5H3/t23-,27+,30-,33-,34-,35-,36?,37-/m1/s1 |
InChI Key |
DSDNAKHZNJAGHN-IHCAYWNCSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Pictograms |
Corrosive; Acute Toxic |
Synonyms |
eciniferatoxin resiniferatoxin RTX diterpene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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